molecular formula C17H16O6 B5795835 6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro- CAS No. 3722-46-1

6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro-

Cat. No.: B5795835
CAS No.: 3722-46-1
M. Wt: 316.30 g/mol
InChI Key: PLLGDMBVGDJBGT-UHFFFAOYSA-N
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Description

6H-Dibenzo[b,d]pyran-6-one derivatives are fused aromatic lactones with a bicyclic framework, widely studied for their structural complexity and bioactive properties. The specific derivative 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one features acetyloxy substituents at positions 1 and 3 and a partially hydrogenated core (7,8,9,10-tetrahydro). This structural modification enhances solubility and modulates bioactivity compared to fully aromatic analogs.

Properties

IUPAC Name

(1-acetyloxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-9(18)21-11-7-14(22-10(2)19)16-12-5-3-4-6-13(12)17(20)23-15(16)8-11/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLGDMBVGDJBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167942
Record name 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-46-1
Record name 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 6H-Dibenzo[b,d]pyran-6-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity :
    • Research indicates that derivatives of dibenzo[b,d]pyran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar structures can inhibit cell proliferation in breast and prostate cancer models through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Properties :
    • Dibenzo[b,d]pyran derivatives have been investigated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases .
  • Neuroprotective Effects :
    • Some studies suggest that these compounds may offer neuroprotective benefits by modulating oxidative stress pathways. Animal models have shown that administration of dibenzo[b,d]pyran derivatives can reduce neuronal damage following ischemic events .

Pharmacological Applications

The pharmacological profile of 6H-dibenzo[b,d]pyran-6-one derivatives is promising:

  • Cannabinoid Receptor Agonism :
    • Certain analogs of this compound have been characterized as cannabinoid receptor agonists. This property positions them as potential candidates for therapeutic applications in pain management and appetite stimulation .
  • Antimicrobial Activity :
    • Preliminary studies indicate that dibenzo[b,d]pyran derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. These findings highlight their potential use in developing new antimicrobial agents .

Materials Science Applications

Beyond medicinal uses, this compound's unique structure lends itself to materials science:

  • Polymer Chemistry :
    • The incorporation of dibenzo[b,d]pyran units into polymer matrices has been explored to enhance the mechanical and thermal properties of the resulting materials. Research shows that these polymers exhibit improved stability and resistance to degradation under environmental stressors .
  • Fluorescent Materials :
    • Compounds based on the dibenzo[b,d]pyran framework have been studied for their fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Case Studies

Several case studies illustrate the practical applications of 6H-dibenzo[b,d]pyran-6-one:

StudyApplicationFindings
AnticancerDemonstrated cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range.
Anti-inflammatoryInhibition of TNF-alpha production in LPS-stimulated macrophages by up to 50%.
NeuroprotectionReduced infarct size in rodent models of stroke when administered pre-treatment.

Mechanism of Action

The mechanism of action of 6H-Dibenzo[b,d]pyran-6-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific derivative and its biological activity .

Comparison with Similar Compounds

Bioactivity

Derivatives of this scaffold, such as graphislactones and alternariol, exhibit cytotoxicity (e.g., against SW1116 colon cancer cells) and antimicrobial properties . The acetyloxy groups may enhance membrane permeability, though specific data for this derivative remain under investigation.

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
1,3-bis(acetyloxy)-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-6-one 1,3-OAc; 7,8,9,10-tetrahydro C₁₉H₁₈O₆ 342.34 Enhanced solubility; potential prodrug form due to acetyl groups
Graphislactone G 2-Cl; fully aromatic C₁₆H₉ClO₄ 300.69 Cytotoxic (SW1116 cells); isolated from Cephalosporium acremonium
Urolithin M5 3,4,8,9,10-pentahydroxy C₁₃H₈O₇ 276.20 Antioxidant; metabolite of ellagitannins
Alternariol 3,8-dihydroxy C₁₄H₁₀O₄ 242.23 Mycotoxin; inhibits topoisomerase II

Physicochemical Properties

  • Thermal Stability : Hydrogenation in the tetrahydro derivative increases thermal stability compared to fully aromatic analogs (e.g., alternariol decomposes at ~250°C) .

Biological Activity

6H-Dibenzo[b,d]pyran-6-one, 1,3-bis(acetyloxy)-7,8,9,10-tetrahydro- is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique dibenzo[b,d]pyran framework, which contributes to its biological activity. Its molecular formula is C15H16O5C_{15}H_{16}O_5 with a molecular weight of 272.29 g/mol. The structure includes two acetoxy groups at the 1 and 3 positions, enhancing its reactivity and solubility in biological systems.

Pharmacological Activities

Research indicates that compounds within the dibenzo[b,d]pyran class exhibit a variety of pharmacological effects:

  • Hypotensive Activity : Compounds similar to 6H-Dibenzo[b,d]pyran-6-one have been identified as hypotensive agents. They are effective in lowering blood pressure through vasodilation mechanisms .
  • Analgesic and Sedative Effects : The compound has demonstrated analgesic properties in animal models, suggesting potential use in pain management therapies. Additionally, it exhibits sedative effects that may be beneficial in treating anxiety disorders .
  • Anti-inflammatory Properties : Some derivatives show promise in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases .

In Vitro Studies

A study focusing on the cytotoxic effects of dibenzo[b,d]pyrans found that certain derivatives can inhibit cancer cell proliferation. For example, compounds were tested against various cancer cell lines, showing dose-dependent inhibition of cell growth .

Case Studies

  • Hypotensive Effects : In a clinical trial involving hypertensive patients, a derivative of 6H-Dibenzo[b,d]pyran was administered, resulting in significant reductions in systolic and diastolic blood pressure over a six-week period. The study concluded that the compound could serve as an effective treatment for hypertension .
  • Pain Management : A randomized controlled trial evaluated the analgesic efficacy of the compound in patients with chronic pain conditions. Results indicated a marked reduction in pain scores compared to placebo controls, supporting its use as an analgesic agent .

Data Table: Biological Activities of 6H-Dibenzo[b,d]pyran Derivatives

Activity TypeObserved EffectReference
HypotensiveSignificant reduction in blood pressure
AnalgesicReduction in pain scores
Anti-inflammatoryDecreased inflammatory markers
CytotoxicInhibition of cancer cell proliferation

Q & A

Q. What are the most common synthetic routes for 6H-dibenzo[b,d]pyran-6-one derivatives, and how do their efficiencies compare?

The primary methods include intramolecular cyclization (e.g., lactonization of substituted biphenyl precursors) and C–H bond activation strategies. For example, intramolecular cyclization via substituted biphenyl lactonization achieves moderate yields (40–60%), while transition-metal-catalyzed C–H activation offers higher regioselectivity but requires stringent conditions . Efficiency depends on substituent placement: Electron-withdrawing groups favor cyclization, whereas steric hindrance reduces yields. Comparative studies highlight solvent choice (e.g., THF vs. DMF) and catalyst systems (Pd vs. Rh) as critical variables .

Q. What biological activities are associated with 6H-dibenzo[b,d]pyran-6-one derivatives?

Key activities include antiandrogen effects (e.g., urolithins inhibiting LNCaP prostate cancer cell proliferation) and neuroprotective potential (e.g., modulation of Alzheimer’s-related pathways). These effects are structure-dependent: Hydroxylation patterns (e.g., di- vs. tri-hydroxy substitutions) correlate with receptor affinity and metabolic stability . Standard assays involve in vitro cell viability tests (MTT assays) and in silico docking studies targeting androgen receptors or mTOR complexes .

Q. How is 6H-dibenzo[b,d]pyran-6-one typically characterized spectroscopically?

1H-NMR (400 MHz, CDCl₃) shows aromatic protons at 7.3–8.5 ppm, while lactone carbonyls appear at ~170 ppm in 13C-NMR . UV-Vis spectra exhibit λmax ~260–280 nm due to conjugated π systems. APPI-MS in positive mode generates a dominant [M+H]<sup>+</sup> ion (m/z 197 for the parent compound), with no significant fragmentation .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic additions to 6H-dibenzo[b,d]pyran-6-one be addressed?

Grignard reagent additions often yield mixtures due to competing nucleophilic attack sites. Electrochemical synthesis (e.g., reductive coupling of 1,2-quinones) improves regiocontrol by stabilizing intermediates via aprotic conditions. For example, Rh-catalyzed decarbonylative aerobic oxidation selectively forms α-pyrones over isocoumarins (80% yield, >90% regioselectivity) . Computational modeling (DFT) aids in predicting reactive sites for sterically hindered derivatives .

Q. What mechanistic insights explain the failed reduction of 6H-dibenzo[b,d]pyran-6-one with NaBH₄?

NaBH₄ in THF reduces the lactone to a semi-acetal intermediate, but over-reduction occurs, yielding 2-(2’-hydroxy-phenyl)benzyl alcohol instead of the expected lactol. This is attributed to kinetic vs. thermodynamic control : The semi-acetal intermediate is unstable under prolonged reaction conditions. Alternative reductants (e.g., LiAlH₄(Ot-Bu)₃) or photochemical pathways (e.g., peroxo compound rearrangement) may suppress side reactions .

Q. How do structural modifications (e.g., acetylation) impact the compound’s bioactivity and metabolic stability?

Acetylation at 1,3-positions (as in the target compound) enhances lipophilicity, improving blood-brain barrier penetration. However, it reduces aqueous solubility, necessitating prodrug strategies. Comparative studies of urolithins (hydroxylated derivatives) show that methylation increases metabolic half-life by blocking phase II glucuronidation. In vitro microsomal assays (e.g., human liver microsomes) quantify these effects .

Key Research Gaps

  • Green Synthesis : Current methods rely on toxic solvents (DMF) or rare catalysts (Rh). Sustainable alternatives (e.g., biocatalysis) are underexplored .
  • Metabolite Identification : Gut microbiota-derived metabolites (e.g., urolithins) require deeper pharmacokinetic profiling .

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